molecular formula C5H4ClF2NO2S2 B6192610 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfonyl chloride CAS No. 2648962-47-2

2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfonyl chloride

Cat. No.: B6192610
CAS No.: 2648962-47-2
M. Wt: 247.7
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Description

2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonyl chloride is a chemical compound that features a thiazole ring substituted with a difluoroethyl group and a sulfonyl chloride group

Chemical Reactions Analysis

2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonyl chloride can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: The difluoroethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds. Therefore, 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfonyl chloride can be used as a building block in drug design.

    Material Science: The unique electronic properties of the thiazole ring make this compound useful in the development of advanced materials, such as organic semiconductors.

    Chemical Biology: The compound can be used to study the interactions between small molecules and biological targets, providing insights into enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfonyl chloride involves its interaction with molecular targets through the sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. The difluoroethyl group can modulate the compound’s lipophilicity and electronic properties, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives with different substituents, such as:

    2-(1,1-Difluoroethyl)-1,3-thiazole: Lacks the sulfonyl chloride group, making it less reactive in substitution reactions.

    1,3-Thiazole-5-sulfonyl chloride: Lacks the difluoroethyl group, resulting in different electronic properties and reactivity.

    2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide:

The presence of both the difluoroethyl and sulfonyl chloride groups in 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfonyl chloride makes it unique, offering a combination of reactivity and electronic properties that can be exploited in various scientific research applications .

Properties

CAS No.

2648962-47-2

Molecular Formula

C5H4ClF2NO2S2

Molecular Weight

247.7

Purity

95

Origin of Product

United States

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